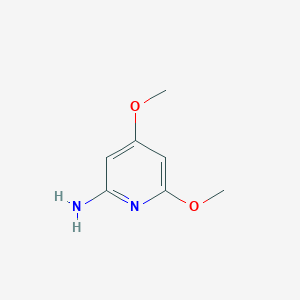

4,6-Dimethoxypyridin-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

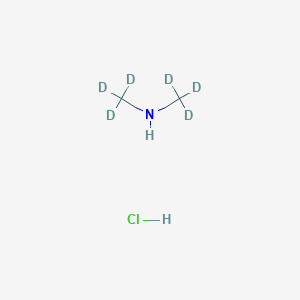

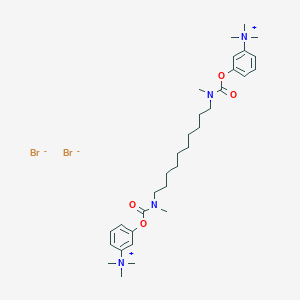

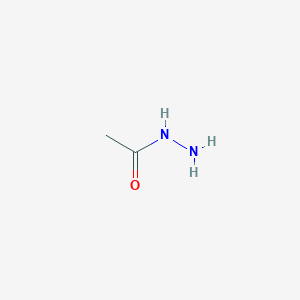

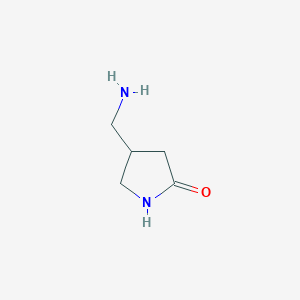

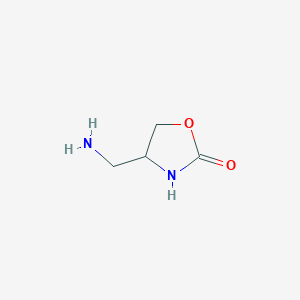

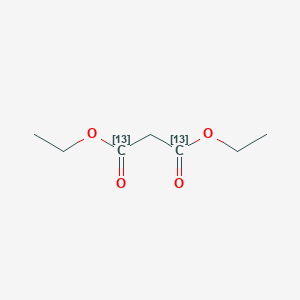

The synthesis of related compounds involves multiple strategies including the use of 4-(dimethylamino)pyridine N-oxide (DMAPO) as a nucleophilic catalyst in peptide coupling reactions, showcasing efficient activation of carboxylic acid moieties under mild conditions without undesired racemization (Shiina et al., 2008). Additionally, innovative methods for the parallel synthesis of 4-amino-2,6-dialkylamino-pyridines demonstrate mild, adaptable, and high-yield processes, highlighting the chemical versatility and potential for combinatorial chemistry applications (Menichincheri et al., 2003).

Molecular Structure Analysis

The structural analysis of 6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine reveals intermolecular N-H…N hydrogen bonds forming an extensive three-dimensional network. This network, strengthened by C-H…π and N-H…π-facial hydrogen bonds, is crucial for crystal stabilization, indicating significant structural stability and potential for interactions in molecular assemblies (Șahin et al., 2010).

Chemical Reactions and Properties

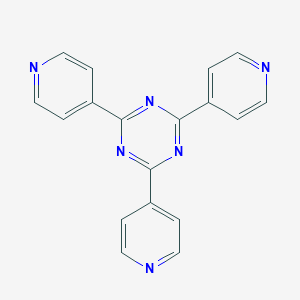

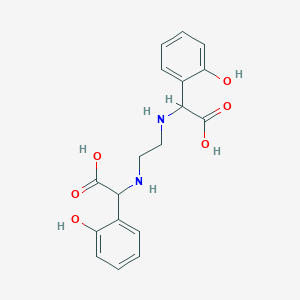

The chemical reactivity of pyridine derivatives, such as 4,6-Dimethoxypyridin-2-amine, can be exemplified by reactions leading to the formation of amides and esters. An efficient condensing agent, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM), facilitates the condensation of carboxylic acids and amines under atmospheric conditions, showcasing the compound's reactivity towards forming structurally complex molecules (Kunishima et al., 1999).

科学的研究の応用

Organic Synthesis and Chemical Reactions

4,6-Dimethoxypyridin-2-amine serves as a crucial intermediate in organic synthesis. It has been utilized in the synthesis of aliphatic guanidines, showcasing an atom-economical, cost-effective, and environmentally safe method for installing the guanidine functionality in primary and secondary amines. This process is significant for the development of compounds with potential pharmaceutical applications (Shaw et al., 2015). Additionally, this compound has been involved in the design and biological evaluation of new s-triazines derived with quinolines, highlighting its role in creating compounds with potential biological properties (Parikh & Vyas, 2012).

Crystallography and Structure Analysis

In crystallography, 4,6-Dimethoxypyridin-2-amine has been used to study hydrogen bonding and molecular structures. For instance, its co-crystal with 2-(1H-indol-3-yl)acetic acid forms a hydrogen-bonded supramolecular chain, demonstrating the compound's role in developing crystalline materials with specific structural features (Ebenezer & Muthiah, 2010). Such studies are essential for understanding molecular interactions and designing new materials with desired properties.

Supramolecular Chemistry

The compound's application extends to supramolecular chemistry, where it forms specific hydrogen-bonded motifs. This aspect is crucial for the development of novel supramolecular structures that could have applications in nanotechnology, drug delivery, and molecular recognition (Thanigaimani et al., 2009). The detailed analysis of these hydrogen-bonded structures provides insights into the fundamentals of molecular assembly and interaction.

Safety And Hazards

将来の方向性

特性

IUPAC Name |

4,6-dimethoxypyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-10-5-3-6(8)9-7(4-5)11-2/h3-4H,1-2H3,(H2,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFYYHFMMWZGEMB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=C1)OC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Dimethoxypyridin-2-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,2S,3S,5S)-5-Amino-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]-cyclopentanol](/img/structure/B32547.png)

![[(3-Bromo-7-cyano-2-naphthalenyl)-difluoromethyl]phosphonic acid](/img/structure/B32549.png)